2-Furyl-(3-methoxyphenyl)methanol
Overview
Description
2-Furyl-(3-methoxyphenyl)methanol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by the presence of a furan ring and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl-(3-methoxyphenyl)methanol typically involves the reaction of furfural with 3-methoxybenzyl alcohol in the presence of a catalyst such as sulfuric acid . The reaction conditions often include controlled temperatures and specific solvent environments to optimize yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and catalysts as in laboratory synthesis. The process may also include steps for purification, such as recrystallization and distillation, to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Furyl-(3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The furan ring and methoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or copper.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as substituted furans, methoxyphenyl derivatives, and other functionalized molecules .
Scientific Research Applications
2-Furyl-(3-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 2-Furyl-(3-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Furan-2-ylmethanol: Similar in structure but lacks the methoxyphenyl group.
3-Methoxybenzyl alcohol: Contains the methoxyphenyl group but lacks the furan ring.
2-Furyl-(4-methoxyphenyl)methanol: Similar but with a different position of the methoxy group on the phenyl ring
Uniqueness: 2-Furyl-(3-methoxyphenyl)methanol is unique due to the combination of the furan ring and the methoxyphenyl group, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
furan-2-yl-(3-methoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8,12-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTUCUAEQJYHHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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